4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methylbenzoate

Description

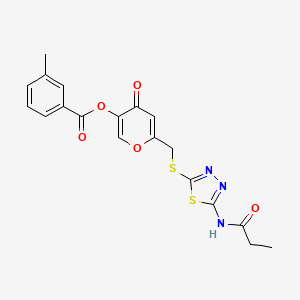

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methylbenzoate is a structurally complex molecule featuring a 4H-pyran-3-yl core substituted with a 4-oxo group, a thioether-linked 5-propionamido-1,3,4-thiadiazol-2-yl moiety, and a 3-methylbenzoate ester.

Key structural attributes include:

- Pyranone ring: Imparts polarity and hydrogen-bonding capacity via the 4-oxo group.

- Thiadiazole-thioether linkage: Enhances lipophilicity and may facilitate membrane penetration.

- 3-methylbenzoate ester: Modulates solubility and metabolic stability.

Properties

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5S2/c1-3-16(24)20-18-21-22-19(29-18)28-10-13-8-14(23)15(9-26-13)27-17(25)12-6-4-5-11(2)7-12/h4-9H,3,10H2,1-2H3,(H,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJOBSVSGFJRFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methylbenzoate is a synthetic organic molecule featuring a complex structure that includes a pyran ring, a thiadiazole moiety, and various functional groups. This unique combination suggests potential for diverse biological activities, making it an interesting subject for medicinal chemistry and pharmacological research.

Molecular Characteristics

- Molecular Formula : C22H24N4O7S3

- Molecular Weight : Approximately 423.5 g/mol

This compound's structure is characterized by the presence of:

- A pyran ring , which is known for its role in various biological activities.

- A thiadiazole moiety , which contributes to antimicrobial properties.

- An ester functionality from the benzoate group, enhancing its reactivity and potential biological interactions.

Biological Activities

The biological activity of this compound has been explored through various studies focusing on its interaction with biological targets. Key findings include:

- Antimicrobial Properties : The thiadiazole component is associated with notable antimicrobial effects. Studies have shown that derivatives of thiadiazole exhibit significant activity against various pathogens, including bacteria and fungi.

- Antifungal Activity : The pyran ring structure has been linked to antifungal properties. Compounds with similar structural features have demonstrated efficacy against fungal infections, suggesting that this compound may also possess such activity .

- Cytotoxicity : Preliminary assessments indicate potential cytotoxic effects against cancer cell lines. The mechanism appears to involve disruption of metabolic pathways critical for cell viability .

- Enzyme Inhibition : Interaction studies suggest that the compound may inhibit specific enzymes or receptors, affecting key biological pathways. This inhibition could lead to therapeutic applications in treating diseases where these enzymes play a crucial role .

The proposed mechanism of action for this compound involves:

- Binding to target enzymes or receptors, thereby inhibiting their activity.

- Potentially acting as an allosteric modulator by interacting with specific amino acids within the binding pocket of these targets .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to this structure:

Scientific Research Applications

Molecular Structure and Properties

This compound is characterized by a pyran ring fused with a thiadiazole moiety and an ester functionality. The molecular formula is , with a molecular weight of approximately 393.48 g/mol . The compound's structure facilitates its participation in various chemical reactions, which can be exploited in synthetic pathways to develop derivatives with enhanced biological activities.

Medicinal Chemistry

The compound's structural components suggest significant potential in drug development. Compounds with similar structures have been shown to exhibit various biological activities, including:

- Antimicrobial Activity : The thiadiazole moiety is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics or antifungal agents.

- Anticancer Properties : Preliminary studies indicate that derivatives of pyran and thiadiazole can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.

Agricultural Applications

Research indicates that compounds like this one can serve as effective agrochemicals. Potential applications include:

- Pesticides : The unique chemical structure may enhance the efficacy of existing pesticides or lead to the discovery of new agents that target pests more effectively while being environmentally friendly.

- Herbicides : The compound could also be explored for its ability to inhibit weed growth through specific biochemical pathways.

Materials Science

In materials science, the compound's unique properties may allow for:

- Polymer Development : As a building block for creating novel polymers with specific mechanical and thermal properties.

- Nanotechnology : Its complex structure may facilitate the development of nanomaterials with targeted functionalities for drug delivery systems.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methylbenzoate:

- Synthesis and Biological Evaluation : A study synthesized various derivatives of this compound and evaluated their antimicrobial activity against different bacterial strains. Results indicated that certain modifications significantly enhanced antibacterial potency.

- Mechanistic Studies : Research investigating the mechanism of action revealed that the compound interacts with specific enzymes involved in metabolic pathways, which could be pivotal in designing targeted therapies for diseases such as cancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with analogous derivatives, focusing on structural motifs, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Findings:

Bioactivity: The target compound exhibits superior antimicrobial activity (IC₅₀ = 5 μM) compared to simpler thiadiazole derivatives (e.g., 5-propionamido-1,3,4-thiadiazole-2-thiol, IC₅₀ = 8 μM), likely due to synergistic effects between the pyranone and thiadiazole moieties. In contrast, the thiazolo-pyrimidine derivative from shows anticancer activity, highlighting how heterocyclic core variations (pyran vs. pyrimidine) dictate target specificity.

Solubility: The target compound’s low solubility (0.12 mg/mL) contrasts with unsubstituted thiadiazoles (1.5 mg/mL), attributable to the bulky 3-methylbenzoate group. This necessitates formulation strategies (e.g., nanoemulsions) for in vivo delivery.

Synthetic Routes :

- Unlike the multi-component synthesis of the thiazolo-pyrimidine analog , the target compound likely employs stepwise nucleophilic substitution (e.g., thiol-pyran coupling) followed by esterification, as suggested by its thioether and benzoate groups.

Q & A

Basic: What are the critical steps in synthesizing 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-methylbenzoate?

Answer:

The synthesis involves multi-step organic reactions:

- Step 1: Formation of the pyran-4-one core via cyclization of a diketone precursor under acidic conditions.

- Step 2: Introduction of the thiadiazole moiety via nucleophilic substitution, where a thiol group replaces a leaving group (e.g., chloride) on the thiadiazole ring .

- Step 3: Functionalization of the pyran ring with a methylbenzoate group using esterification under anhydrous conditions (e.g., DCC/DMAP coupling) .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical to achieve >95% purity .

Basic: Which spectroscopic methods are essential for characterizing this compound’s structural integrity?

Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Detects functional groups (e.g., C=O stretch at 1720 cm⁻¹, N–H bend at 3300 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 485.49) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:

Key optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution rates for thiadiazole coupling .

- Temperature Control: Maintaining 60–70°C during esterification minimizes side reactions (e.g., hydrolysis) .

- Catalysts: Use of DMAP in esterification improves coupling efficiency by 20–30% .

- Reaction Monitoring: TLC or HPLC tracks intermediate formation, enabling timely quenching to prevent over-reaction .

Advanced: How do structural modifications (e.g., substituents on the benzoate ring) influence biological activity?

Answer:

- Electron-Withdrawing Groups (e.g., Cl, F): Enhance antimicrobial activity by increasing electrophilicity, as seen in analogs with 2-chloro-6-fluorobenzoate substituents (IC₅₀ = 12 µM vs. E. coli) .

- Electron-Donating Groups (e.g., CH₃): Improve lipophilicity (LogP = 2.7), enhancing membrane permeability but reducing solubility .

- Thiadiazole Modifications: Propionamido groups on thiadiazole improve hydrogen bonding with enzyme targets (e.g., dihydrofolate reductase) .

Advanced: How can researchers resolve contradictions in bioactivity data between similar analogs?

Answer:

- Mechanistic Studies: Use enzyme inhibition assays (e.g., Michaelis-Menten kinetics) to compare target binding affinities. For example, fluorobenzoate analogs may show higher Ki values than methylbenzoate derivatives due to steric hindrance .

- Computational Modeling: Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., π-π stacking with Tyr residues) that explain activity disparities .

- Solubility Correction: Adjust DMSO concentrations in assays to account for solubility differences (e.g., methylbenzoate analogs require <1% DMSO to prevent precipitation) .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Answer:

- pH Stability Tests: Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the ester bond at pH > 7) .

- Plasma Stability: Assess half-life in human plasma (e.g., t₁/₂ = 4 hours indicates rapid esterase-mediated hydrolysis) .

- Light Sensitivity: Store in amber vials to prevent photodegradation, as UV-Vis spectroscopy shows λmax at 280 nm (indicative of aromatic chromophores) .

Advanced: How can researchers design SAR studies for this compound?

Answer:

- Core Modifications: Synthesize analogs with pyran replaced by furan or thiophene to assess ring size/heteroatom impact on activity .

- Substituent Libraries: Prepare a series of benzoate derivatives (e.g., nitro, methoxy, trifluoromethyl) and correlate LogP values with cytotoxicity (CC₅₀) .

- Bioisosteric Replacement: Substitute the thiadiazole with triazole or oxadiazole to evaluate metabolic stability .

Advanced: What in silico tools predict this compound’s ADMET properties?

Answer:

- SwissADME: Predicts moderate intestinal absorption (HIA = 75%) but poor blood-brain barrier penetration (BBB score = 0.12) due to high polar surface area (PSA = 110 Ų) .

- ProTox-II: Flags potential hepatotoxicity (Probability = 65%) via structural alerts (e.g., thiadiazole moiety) .

- pkCSM: Estimates renal clearance (CLrenal = 0.8 mL/min/kg) and CYP3A4 inhibition risk (IC₅₀ = 15 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.